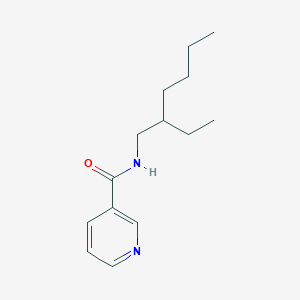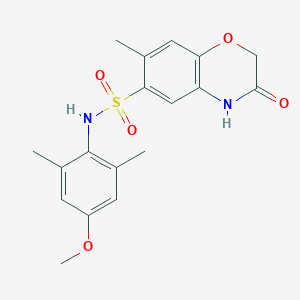
N-(2-ethylhexyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)nicotinamide, also known as NEA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. It is a derivative of nicotinic acid and has been found to possess several biochemical and physiological effects.
Scientific Research Applications
N-(2-ethylhexyl)nicotinamide has several potential scientific research applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as arthritis and cancer. It has also been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)nicotinamide is not fully understood. However, it has been found to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory responses. N-(2-ethylhexyl)nicotinamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)nicotinamide has several biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylhexyl)nicotinamide has been found to have a protective effect on the liver and kidneys, and it has also been found to improve cognitive function.
Advantages and Limitations for Lab Experiments
N-(2-ethylhexyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, N-(2-ethylhexyl)nicotinamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on N-(2-ethylhexyl)nicotinamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as a treatment for arthritis and cancer. Further studies are also needed to fully understand the mechanism of action of N-(2-ethylhexyl)nicotinamide and to improve its bioavailability.
Synthesis Methods
N-(2-ethylhexyl)nicotinamide can be synthesized using several methods. One of the most common methods is the reaction of 2-ethylhexanol and nicotinic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure N-(2-ethylhexyl)nicotinamide.
properties
Product Name |
N-(2-ethylhexyl)nicotinamide |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-(2-ethylhexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-7-12(4-2)10-16-14(17)13-8-6-9-15-11-13/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,16,17) |
InChI Key |
LAMZDBBLBQNWLV-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)


![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)

